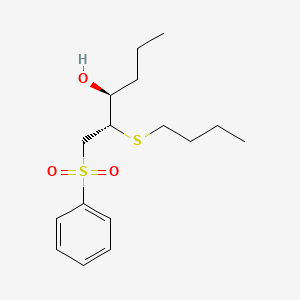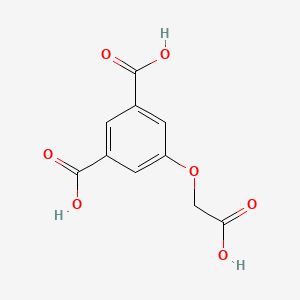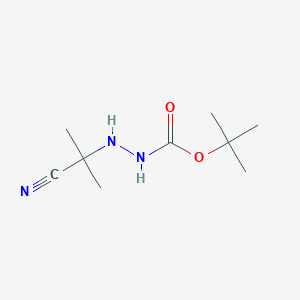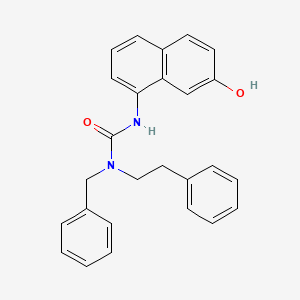
1,2,3,4-Tetrabromo-5-(bromomethyl)-6-chlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrabromo-5-(bromomethyl)-6-chlorobenzene is a halogenated aromatic compound with the molecular formula C7H2Br5Cl. This compound is characterized by the presence of multiple bromine atoms and a chlorine atom attached to a benzene ring, making it highly reactive and useful in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrabromo-5-(bromomethyl)-6-chlorobenzene typically involves the bromination of 6-chlorotoluene. The process includes the following steps:
Bromination of 6-chlorotoluene: This step involves the addition of bromine to 6-chlorotoluene in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1,2,3,4-Tetrabromo-5-(bromomethyl)-6-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding brominated and chlorinated benzoic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of brominated and chlorinated benzoic acids.
Reduction: Formation of less halogenated benzene derivatives.
科学研究应用
1,2,3,4-Tetrabromo-5-(bromomethyl)-6-chlorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of halogenated aromatic compounds’ effects on biological systems.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of flame retardants, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 1,2,3,4-Tetrabromo-5-(bromomethyl)-6-chlorobenzene involves its interaction with various molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological molecules, affecting their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrabromo-5,6-bis(bromomethyl)benzene: Similar in structure but lacks the chlorine atom.
1,2,3,4-Tetrabromo-5-methylbenzene: Similar but has a methyl group instead of a bromomethyl group.
1,2,3,4-Tetrabromo-5,6-dimethoxybenzene: Similar but has methoxy groups instead of bromomethyl and chlorine atoms.
Uniqueness
1,2,3,4-Tetrabromo-5-(bromomethyl)-6-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. This combination makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
属性
CAS 编号 |
875344-71-1 |
|---|---|
分子式 |
C7H2Br5Cl |
分子量 |
521.1 g/mol |
IUPAC 名称 |
1,2,3,4-tetrabromo-5-(bromomethyl)-6-chlorobenzene |
InChI |
InChI=1S/C7H2Br5Cl/c8-1-2-3(9)4(10)5(11)6(12)7(2)13/h1H2 |
InChI 键 |
DOWODFHKPUELSK-UHFFFAOYSA-N |
规范 SMILES |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B12596812.png)
![Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B12596818.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide](/img/structure/B12596825.png)


![(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12596840.png)
![2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol](/img/structure/B12596844.png)
![Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate](/img/structure/B12596847.png)



![3-[(Di-tert-butylphosphanyl)methyl]phenol](/img/structure/B12596873.png)

